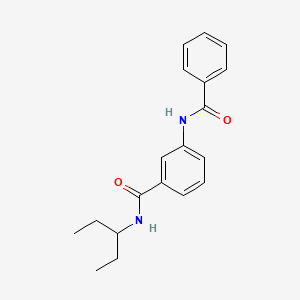![molecular formula C19H19Cl2NO5S B5834995 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5834995.png)
2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate, also known as KB-R7943, is a potent inhibitor of the sodium/calcium exchanger (NCX) that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for scientific research in a variety of fields.
作用机制
2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate works by inhibiting the sodium/calcium exchanger (NCX), a membrane protein that plays a critical role in regulating calcium homeostasis in cells. By inhibiting NCX, 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate reduces the influx of calcium into cells, which can have a variety of effects depending on the cell type and context. In cardiac myocytes, for example, 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate reduces calcium overload and can protect against ischemic injury. In neurons, 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate can modulate synaptic plasticity by altering calcium signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate are diverse and depend on the cell type and context. In cardiac myocytes, 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate reduces calcium overload and can protect against ischemic injury. In neurons, 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate can modulate synaptic plasticity by altering calcium signaling. In cancer cells, 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate can induce apoptosis and inhibit cell proliferation.
实验室实验的优点和局限性
The advantages of using 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate in lab experiments include its potency and specificity as an NCX inhibitor, as well as its diverse range of effects in different cell types. However, 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate also has limitations, including its potential toxicity and the need for careful dosing and administration.
未来方向
There are many potential future directions for research on 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate, including further studies on its therapeutic potential in cardiology, neurology, and oncology. In cardiology, for example, researchers could investigate the use of 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate in combination with other drugs for the treatment of heart failure and arrhythmias. In neurology, researchers could explore the use of 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate for the treatment of other neurodegenerative diseases, such as Huntington's disease. In oncology, researchers could investigate the use of 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate in combination with other chemotherapeutic agents for the treatment of various types of cancer.
合成方法
The synthesis of 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate involves several steps, including the reaction of 2,4-dichloro-5-nitrobenzoic acid with diethylamine to form the corresponding amide, followed by reduction with lithium aluminum hydride to produce the amine. The amine is then reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione and triethylamine to form the final product.
科学研究应用
2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate has been extensively studied for its potential therapeutic applications in a variety of fields, including cardiology, neurology, and oncology. In cardiology, 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate has been shown to have potential as a treatment for heart failure and arrhythmias, as well as for protecting the heart from ischemic injury. In neurology, 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as for its ability to modulate synaptic plasticity. In oncology, 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate has been shown to have potential as a treatment for various types of cancer, including breast cancer and glioblastoma.
属性
IUPAC Name |
phenacyl 2,4-dichloro-5-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO5S/c1-3-22(4-2)28(25,26)18-10-14(15(20)11-16(18)21)19(24)27-12-17(23)13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGODSXKENXHJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)OCC(=O)C2=CC=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)


![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)

![2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)
![methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5834977.png)

![3-(4-chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5834988.png)
![1-[(3,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5835001.png)

![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B5835021.png)